1-(5-Chloro-1,2-benzoxazol-3-yl)piperidine-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-chloro-1,2-benzoxazol-3-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-9-1-2-11-10(7-9)12(15-19-11)16-5-3-8(4-6-16)13(17)18/h1-2,7-8H,3-6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJWCNHBADVIAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NOC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Chloro-1,2-benzoxazol-3-yl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol as a precursor.
Introduction of the Chlorine Atom: The chlorine atom is introduced into the benzoxazole ring through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the benzoxazole ring.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(5-Chloro-1,2-benzoxazol-3-yl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Scientific Research Applications
1-(5-Chloro-1,2-benzoxazol-3-yl)piperidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Chloro-1,2-benzoxazol-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is believed that the benzoxazole and piperidine rings play a crucial role in its biological activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on two analogs from the provided evidence, highlighting substituent-driven differences in physicochemical properties and bioactivity:
Table 1: Key Properties of Piperidine-4-Carboxylic Acid Derivatives
*Calculated from molecular formula C₉H₁₅NO₄. †Calculated from molecular formula C₁₁H₉ClN₂O₃.
Key Observations :
Substituent Effects on Physicochemical Properties :
- The trifluoromethyl-pyridyl group in increases molecular weight (274.23 g/mol) compared to the ethoxycarbonyl derivative (201.22 g/mol) . This is attributed to fluorine’s high atomic mass and the pyridyl ring’s aromaticity.
- The ethoxycarbonyl group in introduces moderate aqueous solubility (Log S = -1.43), likely due to its ester functionality, which balances hydrophilicity and lipophilicity .
Bioactivity Implications :
- The trifluoromethyl-pyridyl analog’s melting point (162–164°C) suggests high crystallinity, which may influence formulation stability .
- The ethoxycarbonyl derivative’s low BBB permeability (predicted) contrasts with typical benzoxazole-containing compounds, which often exhibit improved CNS penetration due to aromatic π-π stacking.
Target Compound Hypotheses: The 5-chloro-benzoxazol-3-yl group in the target compound may enhance metabolic stability compared to pyridyl or ethoxycarbonyl analogs due to reduced susceptibility to oxidative degradation.
Biological Activity
1-(5-Chloro-1,2-benzoxazol-3-yl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic applications of this compound, supported by relevant research findings and case studies.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Benzoxazole Ring : The starting material, 2-aminophenol, is treated with carbon disulfide under basic conditions to form an intermediate that is then chlorinated.
- Piperidine Ring Formation : The chlorinated benzoxazole reacts with piperidine to form the piperidine derivative.
- Carboxylic Acid Group Introduction : A carboxylation reaction introduces the carboxylic acid group into the piperidine ring.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections.
Anticancer Activity
The compound has shown promising results in cancer research. In vitro assays indicate that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, studies have reported increased apoptotic rates in K562 leukemia cells treated with this compound .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets involved in cell signaling and proliferation. It may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression and cellular differentiation .
Study 1: Anticancer Efficacy
In a study examining the effects of various compounds on K562 cells, this compound was found to significantly enhance the apoptotic rate compared to control treatments. The study utilized concentrations ranging from 1 μM to 4 μM, revealing a dose-dependent increase in apoptosis .
| Concentration (μM) | Apoptotic Rate (%) |
|---|---|
| Control | 1.14 |
| 1 | 10.10 |
| 2 | 15.53 |
| 4 | 27.92 |
Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of the compound against a panel of bacteria and fungi. The results indicated significant inhibition zones for both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
Q & A
Q. What are the optimized synthetic routes for 1-(5-Chloro-1,2-benzoxazol-3-yl)piperidine-4-carboxylic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of piperidine-carboxylic acid derivatives typically involves multi-step reactions, such as condensation of aromatic acid chlorides with piperidine intermediates. For example, similar compounds (e.g., 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid) are synthesized using sodium hydroxide or sodium carbonate as catalysts under reflux conditions . Reaction parameters like pH (e.g., buffered solutions at pH 6.5 using ammonium acetate and acetic acid) and temperature must be tightly controlled to minimize side products. Purification via recrystallization or column chromatography is critical to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing the structural and chemical properties of this compound?
Methodological Answer:
- NMR Spectroscopy : For confirming substituent positions on the benzoxazole and piperidine rings.
- HPLC with UV Detection : To assess purity using a C18 column and mobile phases like methanol/water gradients .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Thermogravimetric Analysis (TGA) : Determines thermal stability, especially for storage recommendations .
Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?
Methodological Answer: Stability studies should be conducted under accelerated conditions (e.g., 40°C/75% relative humidity for 6 months). For related compounds, degradation products like nitrogen oxides or carboxylic acid derivatives may form under acidic or oxidative conditions. Use LC-MS to identify degradation pathways and optimize storage in inert, anhydrous environments .
Q. What strategies ensure high purity (>98%) during synthesis, and how are impurities identified?
Methodological Answer:
- Recrystallization : Use solvents like chloroform/methanol mixtures to remove unreacted intermediates.
- Chromatographic Methods : Flash chromatography with silica gel or preparative HPLC isolates major impurities (e.g., deschloro byproducts).
- Spectroscopic Comparison : Compare impurity spectra (e.g., IR, NMR) with reference standards to identify structural deviations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological targets?
Methodological Answer:
- Bioisosteric Replacement : Substitute the 5-chloro group on the benzoxazole ring with fluoro or methyl groups to modulate lipophilicity and target binding .
- Piperidine Ring Modifications : Introduce substituents at the 4-position (e.g., methyl, hydroxyl) to alter conformational flexibility and solubility.
- In Vitro Assays : Test derivatives against relevant enzymes (e.g., kinases) to correlate structural changes with IC50 values .
Q. What computational approaches predict the compound’s pharmacokinetic properties and target binding affinity?
Methodological Answer:
- Molecular Docking : Use software like AutoDock to model interactions with proteins (e.g., G-protein-coupled receptors).
- QSAR Modeling : Train models on datasets of benzoxazole derivatives to predict logP, BBB permeability, and CYP450 inhibition .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates for synthesis .
Q. How are reaction byproducts and degradation impurities analyzed, and what are their potential toxicological implications?
Methodological Answer:
- LC-HRMS/MS : Identify low-abundance impurities (e.g., dimerized products or oxidized species) using fragmentation libraries.
- Toxicology Profiling : Screen impurities in Ames tests or zebrafish models for genotoxicity and acute toxicity .
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR) during synthesis to minimize impurity formation .
Q. What are the key considerations when designing in vivo vs. in vitro studies for this compound?
Methodological Answer:
- In Vitro : Prioritize assays with high physiological relevance (e.g., 3D cell cultures or organoids) to assess metabolic stability and cytotoxicity .
- In Vivo : Optimize dosing regimens based on pharmacokinetic parameters (e.g., Cmax, t1/2) from rodent studies. Use radiolabeled compounds (e.g., ¹⁴C) for biodistribution analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
